molecular formula C18H13N3O3S2 B2449224 3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 307541-56-6

3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2449224
CAS No.: 307541-56-6
M. Wt: 383.44
InChI Key: JHWLZFCJKWRFNJ-UHFFFAOYSA-N
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Description

3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C18H13N3O3S2 and its molecular weight is 383.44. The purity is usually 95%.
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Properties

IUPAC Name

4-hydroxy-2-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c1-10-4-6-11(7-5-10)14-13(15(22)12-3-2-8-25-12)16(23)17(24)21(14)18-20-19-9-26-18/h2-9,14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWLZFCJKWRFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyrrolone core with multiple functional groups including a hydroxyl group , a thiadiazole ring , and a thiophene moiety . These structural components contribute to its reactivity and biological activity. The presence of the hydroxyl group allows for hydrogen bonding, while the carbonyls are susceptible to nucleophilic attacks. The thiadiazole ring enhances the compound's pharmacological properties due to its electron-deficient nature.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties . The thiadiazole and thiophene rings are known to enhance these activities through various mechanisms. For instance, related compounds have shown effectiveness against a range of bacteria and fungi.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . Research suggests that similar thiadiazole derivatives can inhibit pro-inflammatory cytokines such as TNFα and IL-6 in human cell lines. The mechanism often involves the inhibition of key signaling pathways associated with inflammation.

Anticancer Activity

A significant area of research has focused on the anticancer potential of this compound. Studies have demonstrated that derivatives of 1,3,4-thiadiazoles can suppress the growth of various cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. Notably, some derivatives have shown IC50 values as low as 4.27 µg/mL against A549 cells, indicating potent anticancer activity.

Comparison of Biological Activities

Compound NameStructural FeaturesBiological ActivityIC50 Value
This compoundPyrrolone core with thiadiazole and thiopheneAntimicrobial, Anti-inflammatory, AnticancerVaries (see studies)
5-(Phenyl)-3-hydroxy-pyrrolidinoneLacks thiadiazoleModerate anti-inflammatoryNot specified
4-Thiophenecarboxylic acidContains thiopheneAntimicrobial propertiesNot specified
1,3,4-Thiadiazole derivativesContains thiadiazoleAnticancer activityVaries

Study on Anticancer Activity

In a study conducted by Alam et al. (2011), several 1,3,4-thiadiazole derivatives were synthesized and evaluated for anticancer activity against multiple human cancer cell lines. The most active compound demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells. This study highlighted the importance of substituents on the phenyl ring in enhancing cytotoxic activity .

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory effects of similar compounds where it was found that specific derivatives inhibited TNFα production in THP-1 cells stimulated with lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory responses through cytokine inhibition .

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